molecular formula C8H14N8O8S B1583718 5,6-Diaminouracil semisulfate CAS No. 63981-35-1

5,6-Diaminouracil semisulfate

Cat. No. B1583718
CAS RN: 63981-35-1
M. Wt: 382.31 g/mol
InChI Key: OFZPGHXQOXIBIV-UHFFFAOYSA-N
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Description

5,6-Diaminouracil semisulfate (also known as 5,6-DU-SS) is a crystalline solid compound that has been widely used in scientific research for its unique properties. It is a derivative of the naturally occurring amino acid uracil and is a member of the family of compounds known as uracil derivatives. 5,6-DU-SS is widely used as a reagent in various biochemical and physiological experiments due to its ability to form stable complexes with various proteins and other molecules. In addition, 5,6-DU-SS has been used in a variety of laboratory experiments to study the structure and function of proteins and other molecules.

Scientific Research Applications

  • Biochemical Research : 5,6-Diaminouracil is often used in biochemical research and experiments . It’s a derivative of uracil, which is a component of RNA . The exact methods of application and outcomes are not specified in the sources I have access to .

  • Synthesis of Xanthines and Pyrimidopteridine-2,4,6,8-tetraones : A study reported a simple and efficient one-step synthesis of 8-substituted xanthines and substituted pyrimidopteridine-2,4,6,8-tetraones via reaction of 1,3-dimethyl-5,6-diaminouracil with activated double bond systems, assisted by controlled microwave irradiation . The exact methods of application and outcomes are not specified in the sources I have access to .

properties

IUPAC Name

5,6-diamino-1H-pyrimidine-2,4-dione;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C4H6N4O2.H2O4S/c2*5-1-2(6)7-4(10)8-3(1)9;1-5(2,3)4/h2*5H2,(H4,6,7,8,9,10);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFZPGHXQOXIBIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(NC(=O)NC1=O)N)N.C1(=C(NC(=O)NC1=O)N)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N8O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

3240-72-0 (Parent)
Record name Uracil, 5,6-diamino-, hemisulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063981351
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID80981606
Record name Sulfuric acid--5,6-diaminopyrimidine-2,4-diol (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80981606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Diaminouracil semisulfate

CAS RN

63981-35-1
Record name Uracil, 5,6-diamino-, hemisulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063981351
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulfuric acid--5,6-diaminopyrimidine-2,4-diol (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80981606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-dioxo-1H,3H-pyrimidine-5,6-diammonium sulphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.058.700
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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